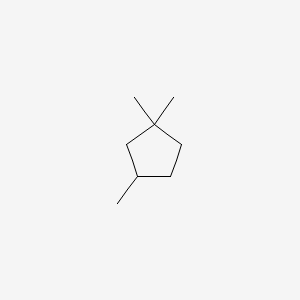

1,1,3-Trimethylcyclopentane

描述

Contextualization of Trimethylcyclopentanes within Alicyclic Hydrocarbon Chemistry

Alicyclic hydrocarbons are compounds that feature one or more rings of carbon atoms and can be either saturated (cycloalkanes) or unsaturated (cycloalkenes and cycloalkynes). taylorandfrancis.comwikipedia.orgeuropa.eu They are a major component of crude oil, comprising a significant percentage by volume, and are also found in various natural products like plant oils. taylorandfrancis.com The study of these compounds, particularly cycloalkanes like cyclopentane (B165970) and its derivatives, is crucial for understanding the complexities of stereochemistry, conformational analysis, and reaction mechanisms in non-aromatic ring systems.

Trimethylcyclopentanes are a subset of cycloalkanes characterized by a five-membered carbon ring with three attached methyl groups. The various isomers of trimethylcyclopentane, including 1,1,3-trimethylcyclopentane, 1,2,3-trimethylcyclopentane (B43311), and 1,2,4-trimethylcyclopentane (B14176915), exhibit distinct physical and chemical properties due to the different spatial arrangements of their methyl groups. ontosight.ai This isomeric diversity makes them valuable subjects for detailed chemical analysis and research.

Academic Significance of this compound

The academic significance of this compound stems from its use as a model compound in several areas of chemical research. Its specific structure, with two methyl groups on one carbon and a third on another, provides a unique platform for studying steric hindrance and its influence on chemical reactivity and physical properties.

In the field of petrochemistry, the ratios of different trimethylcyclopentane and trimethylcyclohexane isomers, including this compound, are utilized as stable markers for identifying the sources of subsurface hydrocarbon contamination. researchgate.net This is because these isomers are resistant to aerobic biodegradation and have similar solubility and volatility, allowing their ratios to remain relatively constant over time. researchgate.net

Furthermore, derivatives of trimethylcyclopentane have been investigated for their potential applications in medicinal chemistry and materials science. For example, certain functionalized trimethylcyclopentane structures serve as intermediates in the synthesis of more complex molecules. ontosight.ai

Historical Overview of Research on this compound and its Isomers

The study of trimethylcyclopentanes and other alicyclic hydrocarbons gained momentum in the mid-20th century, driven by advancements in petroleum refining and the development of analytical techniques like gas chromatography. Early research, including work by the United States Environmental Protection Agency (EPA), identified various trimethylcyclopentane isomers as components of gasoline exhaust. wikipedia.org

Over the years, increasingly sophisticated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have enabled the precise identification and stereochemical assignment of different isomers. This has been crucial for distinguishing between closely related compounds like the various stereoisomers of 1,2,3-trimethylcyclopentane.

The synthesis of specific trimethylcyclopentane isomers has also been a subject of research, with methods like the alkylation of cyclopentane derivatives being explored. More recent research has focused on the synthesis of chiral derivatives of trimethylcyclopentane, which can serve as building blocks for complex natural products. oup.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | nih.govnih.govnist.gov |

| Molecular Weight | 112.21 g/mol | nih.govnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4516-69-2 | nih.govnist.govesslabshop.com |

| Physical Description | Liquid | nih.gov |

Interactive Data Table: Isomers of Trimethylcyclopentane

| Isomer | Molecular Formula | Note |

| This compound | C₈H₁₆ | The focus of this article. |

| 1,2,3-Trimethylcyclopentane | C₈H₁₆ | Exists as multiple stereoisomers. wikipedia.orgwordpress.com |

| 1,2,4-Trimethylcyclopentane | C₈H₁₆ | Also has various stereoisomers. chegg.com |

Structure

3D Structure

属性

IUPAC Name |

1,1,3-trimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKHYUIZSOIEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871083 | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4516-69-2 | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Trimethylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Pathways

Alkylation Strategies for Cyclopentane (B165970) Derivatives

Alkylation reactions represent a fundamental approach to synthesizing substituted cycloalkanes. These methods involve adding alkyl groups to a cyclopentane backbone.

The introduction of methyl groups onto a cyclopentane ring is a direct method for synthesizing trimethylcyclopentane isomers. This is commonly achieved through Friedel-Crafts alkylation, a process that utilizes a strong Lewis acid catalyst. unizin.orgmasterorganicchemistry.com In this reaction, a methylating agent, such as a methyl halide (e.g., methyl chloride), provides the methyl group, while the catalyst, typically aluminum chloride (AlCl₃), facilitates the reaction. unizin.org

The catalytic system polarizes the methyl halide, which assists in generating a carbocation electrophile (R⁺). unizin.org While this method is a general strategy for alkylating cyclic and aromatic compounds, achieving specific isomers like 1,1,3-trimethylcyclopentane requires careful control of reaction conditions to manage rearrangements and the formation of other isomers, such as 1,2,4-trimethylcyclopentane (B14176915). Advanced catalytic systems, including various transition metal complexes and manganese-based catalysts, are also being explored for methylation reactions under different conditions. nih.govbeilstein-journals.orgbeilstein-journals.org

The underlying mechanism of Friedel-Crafts alkylation is electrophilic substitution. The process is initiated by the Lewis acid catalyst (e.g., AlCl₃) abstracting a halide from the alkyl halide, which generates a carbocation. unizin.orgmasterorganicchemistry.com This highly reactive, electron-deficient carbocation then acts as an electrophile.

The cyclopentane ring, acting as a nucleophile, attacks the carbocation. This step forms a new carbon-carbon bond and results in a protonated cyclopentane intermediate. The final step involves the loss of a proton (H⁺) from the ring, which is abstracted by the [AlCl₄]⁻ complex, regenerating the AlCl₃ catalyst and yielding the final alkylated cyclopentane product. cutm.ac.in It is important to note that the stability of the intermediate carbocation can lead to rearrangements, which is a significant challenge in controlling the specific isomer produced during the synthesis of trimethylcyclopentanes. masterorganicchemistry.com

Catalytic Dehydrocyclization of Paraffinic Hydrocarbons

Catalytic dehydrocyclization is a crucial industrial process, particularly in petroleum refining, where acyclic alkanes are converted into cyclic compounds, including cycloalkanes and aromatics. pageplace.de This method can be effectively used to produce this compound from specific branched alkanes.

Research has demonstrated that this compound can be synthesized via the catalytic dehydrocyclization of branched-chain C8 alkanes. Specifically, the dehydrocyclization of isooctane (B107328) (2,2,4-trimethylpentane) has been shown to yield this compound. onepetro.orgresearchgate.netresearchgate.net

In studies using platinized charcoal as a catalyst at a temperature of 310°C, isooctane was converted to this compound with a reported yield of 25-35%. onepetro.org This conversion is significantly more efficient than the dehydrocyclization of straight-chain alkanes like n-octane, which yields different cyclopentane derivatives and in much lower quantities. onepetro.org Another study confirmed the formation of this compound from 2,2,4-trimethylpentane (B7799088) over an alumina-chromia-potassia catalyst at higher temperatures (500-550°C). researchgate.netresearchgate.net This type of reaction is sometimes referred to as C5-dehydrocyclization, as it results in the formation of a five-membered ring. onepetro.org

| Precursor | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |

| Isooctane (2,2,4-Trimethylpentane) | Platinized Charcoal | 310 | This compound | 25-35 | onepetro.org |

| 2,2,4-Trimethylpentane | Alumina-Chromia-Potassia | 500-550 | This compound | 10-15 (in paraffin (B1166041) part of catalyzate) | researchgate.netresearchgate.net |

The mechanism for the dehydrocyclization of paraffins into cyclopentanes is thought to proceed through a molecular transition state on the surface of the catalyst, rather than a radical-based mechanism. onepetro.org This process involves the adsorption of the alkane onto the catalyst surface. gla.ac.uk For branched alkanes like isooctane, the specific arrangement of atoms facilitates the intramolecular ring closure to form the five-membered cyclopentane ring. core.ac.uk

The reaction requires a heat of activation of approximately 20 kcal/mole for paraffins. onepetro.org The catalyst, often a metal like platinum on a support material such as alumina (B75360) or charcoal, plays a dual role: it facilitates the dehydrogenation steps (removal of hydrogen) and catalyzes the cyclization itself. onepetro.orgtue.nl The presence of hydrogen during the reaction can influence the rate and selectivity, and its role is complex, sometimes preventing catalyst deactivation by coke formation. researchgate.net

Cyclization Reactions in Trimethylcyclopentane Synthesis

Beyond dehydrocyclization, other cyclization reactions of acyclic precursors can be employed to construct the trimethylcyclopentane skeleton. An alternative pathway involves the acid-catalyzed cyclization of linear or branched alkanes. For instance, 2,4-dimethylpentane (B89610) can be cyclized in the presence of a Brønsted acid like sulfuric acid. This process involves the formation of a cyclic carbocation intermediate, which can then undergo rearrangements such as hydride and methyl shifts to form a stable cyclopentane ring structure.

While not explicitly detailed for the direct synthesis of this compound in the reviewed literature, this principle suggests that a suitably structured octene or octanol (B41247) could undergo intramolecular cyclization to form the target compound. The stereochemistry and substitution pattern of the final product would be highly dependent on the structure of the starting material and the reaction conditions, which control the carbocation rearrangements.

Catalytic Cyclization of Alkenes

One of the notable methods for synthesizing this compound is through the oligomerization and simultaneous cyclization of alkenes, specifically propylene (B89431). researchgate.net This process is effectively catalyzed by zirconocene (B1252598) complexes, such as Cp2ZrCl2 activated by an aluminoxane cocatalyst like ethylaluminoxane or triethylaluminum (B1256330) (Et3Al). researchgate.net

In this reaction, propylene undergoes a regioselective cyclo-trimerization. researchgate.net The zirconocene catalyst facilitates the coupling of three propylene molecules to form a five-membered ring structure. The reaction pathway leads to the formation of this compound along with other products like 1,1,3,4-tetramethylcyclopentane and various linear olefins. researchgate.net The distribution of these products is sensitive to several factors, including reaction temperature, propylene pressure, and the ratio of aluminum cocatalyst to the zirconium catalyst. researchgate.net Under optimized conditions, the combined selectivity for the five-membered cyclic products has been reported to reach as high as 61%. researchgate.net

Table 1: Zirconocene-Catalyzed Cyclo-trimerization of Propylene

| Parameter | Details |

|---|---|

| Reactant | Propylene |

| Catalyst System | Cp2ZrCl2 / Ethylaluminoxane or Et3Al |

| Primary Product | This compound |

| Key Process | Regioselective Cyclo-trimerization |

| Notable Byproducts | 1,1,3,4-tetramethylcyclopentane, C6 and C9 olefins researchgate.net |

| Influencing Factors | Temperature, Propylene Pressure, Al/Zr Ratio, Reaction Time researchgate.net |

Grignard Reagent-Based Approaches for Cyclopentane Backbone Formation

Grignard reagents are pivotal in organic synthesis for their ability to form carbon-carbon bonds. leah4sci.combethunecollege.ac.in In the context of forming a substituted cyclopentane backbone, Grignard reagents can be used in conjugate addition reactions. A key strategy involves the reaction of a Grignard reagent with a hydroxycyclopentenone derivative. researchgate.net

This method allows for the regioselective formation of the cyclopentane ring with desired substitutions. The process can be directed by chelation, where a hydroxyl group on the cyclopentenone precursor helps guide the incoming Grignard reagent to a specific position on the ring. researchgate.net This leads to the formation of a hydroxycyclopentanone, which can then be dehydrated to yield a substituted cyclopentenone. Further reactions, such as the addition of another organometallic reagent, can complete the synthesis of a polysubstituted cyclopentane structure. researchgate.net This approach provides a high degree of control over the final arrangement of substituents on the cyclopentane backbone. researchgate.net

Table 2: Grignard Reagent in Cyclopentane Backbone Synthesis

| Step | Reactants | Product | Significance |

|---|---|---|---|

| 1 | Hydroxycyclopentenone, Grignard Reagent (R-MgX) | Hydroxycyclopentanone | Forms key C-C bond on the ring via conjugate addition. researchgate.net |

| 2 | Hydroxycyclopentanone | Substituted Cyclopentenone | Dehydration step to create a reactive intermediate. researchgate.net |

| 3 | Substituted Cyclopentenone, Organolithium Reagent | Trisubstituted Cyclopentane Derivative | Final elaboration to achieve the desired substitution pattern. researchgate.net |

Novel Synthetic Approaches for Trimethylsilylated Cyclopentenes

Recent advancements in synthetic chemistry have also focused on creating related cyclopentene (B43876) structures bearing trimethylsilyl (B98337) groups. These silylated compounds are valuable intermediates in organic synthesis.

Wurtz-Fittig Coupling Reactions

The Wurtz-Fittig reaction is a classic coupling method that has been adapted for modern synthetic challenges, including the synthesis of organosilicon compounds. researchgate.netwikipedia.org The reaction involves the coupling of an aryl halide with an alkyl halide using sodium metal. adichemistry.com A modification of this reaction can be used to synthesize trimethylsilylated cyclopentenes.

In this approach, a halogenated cyclopentene derivative reacts with metallic sodium and a chlorotrialkylsilane, such as chlorotrimethylsilane, in an anhydrous solvent like ether. researchgate.net This coupling reaction results in the formation of a new carbon-silicon bond, yielding a trimethylsilylated cyclopentene. The reaction has been successfully applied to synthesize various cyclic vinylsilanes from their corresponding chloro-cycloalkene precursors. researchgate.net

Table 3: Wurtz-Fittig Synthesis of Trimethylsilylated Cycloalkenes

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|

Regioselective Synthesis and Reaction Mechanisms

The success of complex molecular synthesis often hinges on the ability to control the specific placement of functional groups, a concept known as regioselectivity. In the synthesis of trimethylsilylated cyclopentenes, achieving high regioselectivity is crucial. researchgate.net The mechanism of the Wurtz-Fittig reaction is thought to involve either radical intermediates or the formation of an organosodium compound that acts as a nucleophile. wikipedia.org

By carefully choosing the halogen on the cyclopentene ring and controlling reaction conditions, chemists can influence where the trimethylsilyl group attaches. For example, the relative reactivity of different carbon-halogen bonds can direct the formation of the organosodium intermediate to a specific site, which then attacks the chlorotrimethylsilane. wikipedia.org Methodologies have been developed that allow for the formation of specific silylated isomers in high yields. researchgate.net For instance, certain synthetic routes privilege the formation of C-4 silylated products in related heterocyclic systems. researchgate.net

Table 4: Factors Influencing Regioselectivity

| Factor | Influence on Synthesis |

|---|---|

| Substrate Structure | The position and type of halogen on the cyclopentene ring can direct the reaction. wikipedia.org |

| Reaction Conditions | Solvent and temperature can affect the stability of intermediates and transition states. |

| Chelation Control | The presence of nearby functional groups can direct incoming reagents to a specific site. researchgate.net |

| Catalyst Choice | In catalytic reactions, the ligand environment of the metal center can dictate stereochemical and regiochemical outcomes. |

Reaction Mechanisms and Chemical Transformations

Radical Reaction Pathways

Radical reactions, particularly halogenation, are a cornerstone of alkane chemistry. These reactions proceed via a chain mechanism involving the formation of highly reactive radical intermediates.

The reaction of 1,1,3-trimethylcyclopentane with bromine in the presence of heat or ultraviolet (UV) light is a classic example of a free-radical substitution, not an addition reaction, as alkanes lack the pi bonds necessary for addition. The mechanism proceeds in three distinct stages:

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) by energy input (hν), generating two bromine radicals (Br•). libretexts.org

Br₂ + hν → 2 Br•

Propagation: This stage involves a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the this compound molecule to form hydrogen bromide (HBr) and a trimethylcyclopentyl radical. This is the rate-determining step. Subsequently, the alkyl radical reacts with another Br₂ molecule to yield the brominated product and a new bromine radical, which continues the chain.

C₈H₁₆ + Br• → C₈H₁₅• + HBr C₈H₁₅• + Br₂ → C₈H₁₅Br + Br•

Termination: The reaction concludes when radicals are consumed through various combination reactions, such as the collision of two bromine radicals or a bromine radical with an alkyl radical.

Br• + Br• → Br₂ C₈H₁₅• + Br• → C₈H₁₅Br

The halogenation of this compound is highly regioselective. The bromine radical will preferentially abstract the hydrogen atom that results in the formation of the most stable alkyl radical intermediate. The stability of carbon radicals follows the order: tertiary (3°) > secondary (2°) > primary (1°). libretexts.org

In the structure of this compound, there is one tertiary hydrogen (at C3), several secondary hydrogens (at C2, C4, and C5), and primary hydrogens (on the methyl groups). The abstraction of the tertiary hydrogen at the C3 position yields a tertiary radical, which is significantly more stable than the primary or secondary radicals that would be formed by removing other hydrogens. This stability is attributed to hyperconjugation and inductive effects from the alkyl groups. Consequently, the major product of the monobromination of this compound is 3-bromo-1,1,3-trimethylcyclopentane.

| Radical Type | Relative Stability | Example Location on this compound |

|---|---|---|

| Tertiary (3°) | Most Stable | Carbon 3 |

| Secondary (2°) | Intermediate | Carbons 2, 4, 5 |

| Primary (1°) | Least Stable | Methyl Group Carbons |

Oxidation Reactions and Mechanisms

The oxidation of alkanes is a thermodynamically favorable but kinetically slow process that often requires significant energy input or catalysis. These reactions are crucial for converting hydrocarbons into more valuable functionalized molecules like carboxylic acids.

Direct conversion of a saturated cycloalkane like this compound to a specific carboxylic acid is a challenging chemical transformation. Such oxidations typically require strong oxidizing agents and can lead to a mixture of products, including ring-opened dicarboxylic acids, ketones, and alcohols, through complex reaction pathways. bibliotekanauki.pl While specific literature on the controlled oxidation of this compound to a single carboxylic acid product is scarce, general principles of alkane oxidation suggest that the tertiary C-H bond at the C3 position would be the most susceptible to initial attack due to its lower bond dissociation energy.

A hypothetical pathway could involve the initial hydroxylation at the tertiary carbon to form an alcohol, which is then further oxidized to a ketone and subsequently, through ring-cleavage, to a dicarboxylic acid. However, achieving high selectivity for a single carboxylic acid product without significant side reactions and overoxidation is difficult. researchgate.net Industrial processes for producing dicarboxylic acids often involve the oxidation of cyclic ketones or alcohols as intermediates. bibliotekanauki.pl

The mechanism of alkane oxidation, particularly C-H bond activation, can involve electron transfer processes, especially in catalytic systems. In many enzymatic and organometallic-catalyzed oxidations, the process begins with the transfer of an electron from the alkane to a highly oxidized catalyst, or the abstraction of a hydrogen atom to form a radical intermediate. nih.gov

Reduction Reactions and Mechanisms

Reduction reactions in organic chemistry involve an increase in the number of carbon-hydrogen bonds or a decrease in the number of carbon-heteroatom bonds, signifying a gain of electron density by the carbon atom. libretexts.org

This compound, as a saturated alkane, exists in a highly reduced state. Its carbon atoms are in low oxidation states, and it lacks functional groups like carbonyls, double bonds, or halides that are susceptible to common reducing agents (e.g., metal hydrides like LiAlH₄ or NaBH₄, or catalytic hydrogenation). Therefore, this compound does not undergo reduction reactions under standard laboratory conditions. The C-C and C-H bonds are non-polar and strong, making them inert to nucleophilic attack by hydride reagents or addition of hydrogen.

| Reaction Type | Reactivity of this compound | Primary Mechanism |

|---|---|---|

| Radical Halogenation | Reactive (with initiation) | Free-Radical Chain Substitution |

| Oxidation | Reactive (harsh conditions) | Radical or Catalytic C-H Activation |

| Reduction | Unreactive | N/A (Already in a reduced state) |

Substitution Reactions

Alkanes like this compound can undergo substitution reactions with halogens (typically chlorine or bromine) in the presence of UV light or heat. wikipedia.orglscollege.ac.in This reaction proceeds via a free-radical chain mechanism. wikipedia.orglibretexts.org

The mechanism consists of three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Br₂) by UV light or heat, generating two halogen radicals (2 Br•). lscollege.ac.in

Propagation: A halogen radical abstracts a hydrogen atom from this compound to form a hydrogen halide (HBr) and an alkyl radical. This abstraction occurs preferentially at the position that forms the most stable radical. The order of radical stability is tertiary > secondary > primary. Therefore, the tertiary hydrogen at the C-3 position is selectively abstracted. The resulting tertiary alkyl radical then reacts with another halogen molecule (Br₂) to form the halogenated product (3-bromo-1,1,3-trimethylcyclopentane) and a new halogen radical, which continues the chain. ualberta.cayoutube.com

Termination: The reaction is terminated when two radicals combine. This can involve two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical. lscollege.ac.in

Due to the high selectivity of bromine radicals, the major product of the monobromination of this compound is the one resulting from substitution at the tertiary carbon. ualberta.ca Minor products resulting from the substitution of secondary and primary hydrogens are also formed. ualberta.ca

Radical initiators, such as azobisisobutyronitrile (AIBN), are compounds that decompose upon heating to generate free radicals. libretexts.org These radicals can then initiate a variety of chemical transformations. For this compound, a common transformation would first involve its conversion to a halogenated derivative, as described above.

Once a haloalkane like 3-bromo-1,1,3-trimethylcyclopentane is formed, it can undergo further radical-mediated reactions. A classic example is reductive dehalogenation using tributyltin hydride (Bu₃SnH) and a catalytic amount of AIBN. libretexts.org

The mechanism proceeds as follows:

Initiation: AIBN decomposes upon heating to produce radicals, which then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the bromine atom from 3-bromo-1,1,3-trimethylcyclopentane, forming tributyltin bromide (Bu₃SnBr) and the 1,1,3-trimethylcyclopentyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the parent alkane (this compound) and regenerating the tributyltin radical to continue the chain. libretexts.org

These radical-mediated pathways are versatile and can also be used to form new carbon-carbon bonds if the alkyl radical intermediate is trapped by an alkene or another radical acceptor. libretexts.org

Thermal Degradation and Stability Studies

Retro-Aldol Reaction: The retro-aldol reaction is the reverse of the aldol condensation and involves the cleavage of a carbon-carbon bond between an α-carbon and a β-hydroxy carbonyl compound. youtube.comkhanacademy.org This reaction is fundamentally irrelevant to this compound. As a saturated alkane, it lacks the necessary functional groups—a carbonyl group and a hydroxyl group in a specific 1,3-relationship—required to undergo a retro-aldol reaction. Therefore, this compound is completely resistant to this type of transformation.

Hydrocracking: Hydrocracking is an industrial process used in petroleum refining to break down large hydrocarbon molecules into smaller, more valuable ones. This process involves high temperatures, high pressures, and the use of a catalyst in the presence of hydrogen. It proceeds through the cleavage of both C-C and C-H bonds.

The stability of cycloalkanes to hydrocracking is influenced by ring strain. Smaller rings like cyclopropane and cyclobutane are highly strained and undergo ring-opening reactions more readily. Cyclopentane (B165970) has significantly less ring strain. wikipedia.org While stable, cyclopentane and its derivatives can undergo ring-opening to form alkanes under drastic hydrocracking conditions. quora.com The presence of multiple methyl groups in this compound introduces some steric strain and creates a quaternary carbon center, which can influence its degradation pathways. Highly branched alkanes can be susceptible to cracking at the branch points. However, compared to larger, less stable hydrocarbons, this compound would exhibit moderate resistance to hydrocracking, with the specific outcome depending on the catalyst and reaction conditions employed.

Conversion Pathways under Pyrolytic Conditions

The study of the thermal decomposition, or pyrolysis, of this compound provides insight into its stability and the chemical transformations it undergoes at elevated temperatures in the absence of oxygen. While specific, detailed kinetic studies on the pyrolysis of this compound are not extensively documented in publicly available literature, the conversion pathways can be inferred from research on the pyrolysis of structurally similar alkylated cycloalkanes, such as substituted cyclohexanes and cyclobutanes. The pyrolytic behavior of these related compounds suggests that the decomposition of this compound would proceed through a series of complex reactions initiated by the cleavage of carbon-carbon bonds.

The primary initiation step in the pyrolysis of cyclic hydrocarbons typically involves ring-opening to form a diradical intermediate. For this compound, this would be followed by a sequence of isomerization, beta-scission, and hydrogen abstraction reactions, leading to the formation of a variety of smaller, unsaturated and saturated hydrocarbons. The presence of methyl groups on the cyclopentane ring influences the specific bond-breaking events and the subsequent reaction pathways.

Key Reaction Mechanisms Expected in the Pyrolysis of this compound:

Ring-Opening: The initial step is the homolytic cleavage of a C-C bond within the cyclopentane ring, forming a diradical. The position of this cleavage can be influenced by the substitution pattern.

Isomerization: The resulting diradical can undergo internal hydrogen shifts to form more stable radical intermediates.

Beta-Scission: This is a crucial step in the decomposition process where the radical chain breaks, leading to the formation of an alkene and a new, smaller radical. The location of the methyl groups will dictate the primary beta-scission pathways and the resulting products.

Hydrogen Abstraction: Radicals present in the reaction mixture can abstract hydrogen atoms from the parent fuel molecule or other species, propagating the chain reaction.

Based on studies of similar cycloalkanes, the pyrolysis of this compound is expected to yield a complex mixture of products. The major products are likely to be smaller alkenes and alkanes, resulting from the fragmentation of the initial molecule.

Table 1: Postulated Initial Pyrolytic Reactions of this compound

| Reaction Type | Description | Expected Intermediate/Product |

| Ring Opening | Homolytic cleavage of a C-C bond in the cyclopentane ring. | Open-chain diradical |

| Methyl Group Cleavage | Fission of a C-C bond between a methyl group and the ring. | Cyclopentyl radical and a methyl radical |

| Hydrogen Abstraction | Removal of a hydrogen atom by a radical species. | Trimethylcyclopentyl radical |

Table 2: Potential Major Products from the Pyrolysis of this compound

| Product Class | Specific Examples | Formation Pathway |

| Alkenes | Ethene, Propene, Isobutene | Beta-scission of radical intermediates |

| Dienes | Isoprene, 1,3-Butadiene | Subsequent decomposition and rearrangement reactions |

| Alkanes | Methane, Ethane | Hydrogen abstraction by methyl and ethyl radicals |

The thermal decomposition of 1,1,3,3-tetramethylcyclobutane, for instance, has been shown to primarily yield isobutene through a homogeneous, first-order reaction. This suggests that the gem-dimethyl group in this compound could be a key factor in its decomposition, likely leading to the formation of isobutene as a significant product.

Furthermore, research on the pyrolysis of various trimethylcyclohexane isomers indicates that the initial decomposition pathways are highly dependent on the positions of the methyl groups. These studies reveal that the primary reactions involve ring opening followed by a series of beta-scission events, producing a range of smaller olefins and radicals. By analogy, the specific substitution pattern of this compound will direct its fragmentation to favor certain products over others. The 1,1-dimethyl substitution provides a quaternary carbon center, which can influence bond dissociation energies and favor specific cleavage points.

Stereochemistry and Isomerism Studies

Structural Isomerism within Trimethylcyclopentanes

Structural isomers share the same molecular formula, C8H16, but differ in the connectivity of their atoms. nih.gov The placement of the three methyl groups on the cyclopentane (B165970) ring gives rise to several distinct structural isomers, including 1,1,3-trimethylcyclopentane, 1,2,3-trimethylcyclopentane (B43311), and 1,2,4-trimethylcyclopentane (B14176915).

The primary distinction between these isomers lies in the location of the methyl substituents. This compound is unique among these isomers for possessing a geminal (or gem-dimethyl) group, meaning two methyl groups are attached to the same carbon atom (C1). The third methyl group is located at the C3 position.

In contrast, 1,2,3-trimethylcyclopentane features methyl groups on three consecutive carbon atoms of the ring. wikipedia.org 1,2,4-trimethylcyclopentane has its methyl groups positioned at the C1, C2, and C4 carbons. nist.gov This variation in substituent placement leads to different physical properties, as illustrated in the comparative data table below.

Table 1: Comparison of Trimethylcyclopentane Structural Isomers

| Property | This compound | 1,2,3-Trimethylcyclopentane | 1,2,4-Trimethylcyclopentane (cis,trans,cis- isomer) |

|---|---|---|---|

| Molecular Formula | C8H16 | C8H16 | C8H16 |

| Molar Mass (g/mol) | 112.21 | 112.21 | 112.21 |

| CAS Number | 4516-69-2 | 2613-69-6 | 16883-48-0 |

| Boiling Point (°C) | 104.95 | ~118 | 109.85 |

Data sourced from references nih.govwikipedia.orgchemsrc.comguidechem.comchemicalbook.comnih.govnih.gov. Note that properties for 1,2,3- and 1,2,4-trimethylcyclopentane can vary between their different stereoisomers; representative values are shown.

The position of methyl groups significantly affects the stability and reactivity of the cyclopentane ring. Stability is largely influenced by steric strain, which is the repulsive interaction that occurs when atoms or groups are forced too close together. In this compound, the gem-dimethyl group at the C1 position creates a distinct steric environment compared to its isomers.

Stereochemical Analysis and Configurational Isomerism

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of their atoms. This compound contains a single chiral center at the C3 position, as this carbon is bonded to four different groups: a hydrogen atom, a methyl group, a -CH2-C(CH3)2- segment of the ring, and a -CH2-CH2- segment of the ring. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers.

The absolute configuration of the chiral center at C3 can be designated as either R or S using the Cahn-Ingold-Prelog (CIP) priority rules. myheplus.comfiveable.melibretexts.orgwikipedia.org To assign the configuration, the four groups attached to the chiral carbon are ranked by atomic number. After placing the lowest-priority group (hydrogen) away from the viewer, the sequence from the highest to the lowest of the remaining three priorities is determined. If this sequence is clockwise, the configuration is R (from the Latin rectus, right); if it is counter-clockwise, the configuration is S (from the Latin sinister, left).

The alpha/beta (α/β) notation is also used in cyclic systems to describe the relative stereochemistry of substituents. Typically, the ring is envisioned as a plane. A substituent pointing downwards (away from the viewer) is designated as alpha (α), while one pointing upwards (towards the viewer) is designated as beta (β). For (R)- or (S)-1,1,3-trimethylcyclopentane, this system could describe the orientation of the methyl group at the C3 position relative to the plane of the ring in a specific conformation.

Stereochemistry plays a profound role in determining the chemical behavior of a molecule. While the two enantiomers of this compound have identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light (optical activity) and with other chiral entities.

Conformational Analysis of Ring Structures

To minimize ring strain—a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing of bonds on adjacent atoms)—cyclopentane and its derivatives are not planar. wikipedia.org They adopt puckered, three-dimensional conformations that are in rapid equilibrium at room temperature. The two most cited conformations are the "envelope" and the "half-chair". wikipedia.org

In the envelope conformation, four of the carbon atoms lie in a single plane, with the fifth carbon atom puckered out of the plane, resembling a flap. The half-chair conformation has three carbons in a plane, with one atom puckered above the plane and another puckered below it. wikipedia.org The energy difference between these two conformations in unsubstituted cyclopentane is very small.

For this compound, the presence of the three methyl groups influences the conformational equilibrium. The ring will adopt a conformation that minimizes the steric strain caused by these bulky groups. Specifically, the molecule will preferentially pucker in a way that places the methyl groups in positions that are more "equatorial-like" and less "axial-like," reducing unfavorable steric interactions with other atoms on the ring. The gem-dimethyl group at C1 and the single methyl group at C3 will restrict the ring's flexibility, favoring conformations where these groups are farthest from each other to achieve the most stable, lowest-energy state.

Ring Strain and Conformational Stability

The stability of cycloalkanes is significantly influenced by ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds). libretexts.org For a five-membered ring like cyclopentane, a planar conformation would have minimal angle strain with internal angles of 108°, but would suffer from significant torsional strain due to ten fully eclipsed carbon-hydrogen bonds. libretexts.org

To alleviate this torsional strain, the cyclopentane ring puckers out of planarity, adopting two primary non-planar conformations: the "envelope" and the "half-chair". libretexts.org In the envelope conformation, one carbon atom is out of the plane of the other four. In the half-chair form, two adjacent carbons are displaced in opposite directions from the plane of the other three. These conformations undergo rapid interconversion through a process known as pseudorotation.

In this compound, the presence of three methyl groups influences the conformational equilibrium. The substituents introduce additional steric interactions (known as transannular strain) that affect the relative stability of the various puckered forms. libretexts.org The gem-dimethyl groups on C1 create steric bulk. The single methyl group on the chiral C3 center can occupy either a pseudo-axial or a pseudo-equatorial position in the puckered ring. The conformation that minimizes steric repulsion between the methyl groups will be the most stable. Generally, substituted cycloalkanes favor conformations where bulky substituents occupy equatorial-like positions to minimize unfavorable 1,3-diaxial interactions. libretexts.org Therefore, the most stable conformer of this compound would likely place the C3-methyl group in a pseudo-equatorial position.

Equilibrium Isotope Effects in Isotopic Analogs

Equilibrium isotope effects (EIEs) describe the unequal distribution of isotopes between two or more species at chemical equilibrium. fiveable.meyoutube.com These effects arise from differences in the zero-point vibrational energies of molecules containing different isotopes; molecules with heavier isotopes generally have lower zero-point energies. youtube.com This can lead to a preference for the heavier isotope in the more strongly bonded position. fiveable.me

Experimental Methods for Isomer Differentiation

Chromatographic Separation of Isomers

Gas chromatography (GC) is a powerful technique for separating volatile compounds, including constitutional isomers and stereoisomers. libretexts.org The separation is based on differences in physical properties such as boiling point and interactions with the stationary phase of the GC column. For this compound, which exists as a pair of enantiomers, separation requires a chiral stationary phase. gcms.cz

However, standard achiral GC can effectively separate this compound from its constitutional isomers (e.g., 1,1,2-trimethylcyclopentane (B1633513) or 1,2,3-trimethylcyclopentane). The retention of a compound is often quantified by its Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkanes. The NIST Chemistry WebBook provides retention index data for this compound on a standard non-polar column. nih.govnist.gov

The different retention indices for this compound and an isomer like cis,cis,cis-1,2,3-trimethylcyclopentane demonstrate the capability of GC to separate these constitutional isomers. nist.gov The separation of enantiomers ((R)- and (S)-1,1,3-trimethylcyclopentane) would necessitate a specialized chiral column, which contains a chiral stationary phase (e.g., derivatized cyclodextrins) that interacts differently with each enantiomer, leading to different retention times. gcms.cz

Spectroscopic Resolution of Stereoisomers

Standard spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the chemical structure of a molecule. However, these methods are inherently achiral and cannot distinguish between enantiomers. The mass spectrum and NMR spectrum of (3R)-1,1,3-trimethylcyclopentane are identical to those of (3S)-1,1,3-trimethylcyclopentane.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The NIST database contains mass spectral data for this compound, which is useful for its identification and differentiation from constitutional isomers that may have different fragmentation patterns. nist.gov

To resolve and differentiate the stereoisomers (enantiomers) of this compound using spectroscopy, specialized chiral methods must be employed. In NMR spectroscopy, this can be achieved by using a chiral resolving agent or a chiral solvent. These agents interact with the enantiomers to form transient diastereomeric complexes, which have different NMR spectra, allowing for their distinction and quantification. While this is a common technique, specific spectroscopic data demonstrating the resolution of this compound enantiomers using these methods were not found in the surveyed literature.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the carbon-hydrogen framework of 1,1,3-trimethylcyclopentane. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive understanding of its three-dimensional structure can be achieved.

¹H and ¹³C NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a specific set of signals corresponding to the chemically non-equivalent protons and carbon atoms in the molecule. Due to the presence of a chiral center at the C3 position, the molecule is asymmetric, leading to a more complex spectrum than that of more symmetrical cyclopentane (B165970) derivatives.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene (B1212753) and methine protons on the cyclopentane ring. The two methyl groups at the C1 position are chemically non-equivalent (diastereotopic) due to the chirality at C3. The protons on the cyclopentane ring will also exhibit complex splitting patterns due to geminal and vicinal coupling.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| C1-CH₃ (axial) | ~0.9 - 1.1 | Singlet |

| C1-CH₃ (equatorial) | ~0.8 - 1.0 | Singlet |

| C3-CH₃ | ~0.8 - 1.0 | Doublet |

| Ring Protons (CH₂, CH) | ~1.2 - 1.8 | Multiplets |

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The number of signals will reflect the molecule's asymmetry.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~35 - 45 |

| C2 | ~40 - 50 |

| C3 | ~30 - 40 |

| C4 | ~25 - 35 |

| C5 | ~45 - 55 |

| C1-CH₃ (x2) | ~20 - 30 |

| C3-CH₃ | ~15 - 25 |

Note: The predicted chemical shift values are estimates and can vary based on the solvent and the specific prediction software used.

Nuclear Overhauser Effect (NOE) Experiments for Spatial Proximity

Nuclear Overhauser Effect (NOE) experiments are crucial for determining the spatial proximity of protons within the this compound molecule. These experiments rely on the through-space transfer of nuclear spin polarization between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through chemical bonds.

For this compound, NOE correlations would be expected between:

The protons of the axial methyl group at C1 and the axial protons on the same side of the ring.

The protons of the equatorial methyl group at C1 and the equatorial protons on the same side of the ring.

The protons of the methyl group at C3 and the neighboring ring protons, with the strength of the NOE signal indicating their relative orientation (cis or trans).

These spatial correlations are instrumental in confirming the stereochemistry of the molecule.

Stereochemical Ambiguity Resolution via NMR

This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers (R and S). While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, NMR techniques can be employed to resolve stereochemical ambiguities in cases where diastereomers are present or can be formed. For instance, if a mixture of cis and trans isomers of a related compound were present, their distinct NMR spectra, particularly differences in chemical shifts and coupling constants, would allow for their identification and quantification. The spatial relationships revealed by NOE experiments are also fundamental in assigning the relative stereochemistry of substituents on the cyclopentane ring.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

Electron Ionization (EI) Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of cycloalkanes is often characterized by the loss of alkyl groups and ring cleavage.

The mass spectrum of this compound, as provided by the NIST database, shows a molecular ion peak at m/z 112, corresponding to the molecular formula C₈H₁₆. nist.gov The fragmentation pattern is characterized by a series of peaks corresponding to the loss of methyl (CH₃) and larger alkyl fragments.

Key Fragment Ions in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Ion | Loss from Molecular Ion |

| 97 | [C₇H₁₃]⁺ | Loss of CH₃ |

| 83 | [C₆H₁₁]⁺ | Loss of C₂H₅ |

| 69 | [C₅H₉]⁺ | Loss of C₃H₇ |

| 55 | [C₄H₇]⁺ | Loss of C₄H₉ |

| 41 | [C₃H₅]⁺ | Loss of C₅H₁₁ |

The base peak in the spectrum is often observed at m/z 97, resulting from the loss of a methyl radical, which is a common fragmentation pathway for methylated cycloalkanes. The formation of a stable tertiary carbocation can also influence the fragmentation pattern.

Isomer Discrimination based on Fragmentation

The fragmentation patterns observed in mass spectrometry can be used to distinguish between different isomers of trimethylcyclopentane. libretexts.org While isomers will have the same molecular weight, the relative abundances of their fragment ions can differ significantly due to variations in their structures and the stability of the resulting carbocations.

For example, comparing the mass spectrum of this compound with that of 1,1,2-trimethylcyclopentane (B1633513) would likely reveal differences in the intensities of key fragment ions. The position of the methyl groups influences the pathways of ring opening and subsequent fragmentation. The loss of an ethyl group might be more or less favorable depending on the substitution pattern, leading to variations in the abundance of the corresponding fragment ion. A detailed comparative analysis of the mass spectra of all trimethylcyclopentane isomers would be necessary to establish unique fragmentation fingerprints for each. nih.govnih.gov

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas chromatography (GC) is a fundamental technique for assessing the purity of this compound and for analyzing its concentration in hydrocarbon mixtures. publications.gc.ca The method's effectiveness relies on the differential partitioning of analytes between a stationary phase and a mobile gas phase.

The Kovats retention index (I) is a standardized measure used to convert retention times into system-independent values, facilitating inter-laboratory comparisons. wikipedia.org It relates the retention time of an analyte to those of n-alkanes eluting before and after it. For isothermal GC, the index is calculated using the logarithms of the adjusted retention times. wikipedia.orgresearchgate.net For temperature-programmed GC, a linear interpolation between the bracketing n-alkanes is used. wikipedia.org

The retention index of this compound is dependent on the stationary phase of the GC column and the operating temperature. On non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, SE-30), the elution order is primarily determined by the boiling points of the compounds. The NIST Chemistry WebBook has compiled extensive retention index data for this compound under various conditions. nist.gov As the temperature of the GC column increases, the retention index of this compound generally increases. nist.govresearchgate.net This temperature-dependent shift is a known phenomenon and can be used to further confirm the identity of the compound. researchgate.net

Table 2: Isothermal Kovats Retention Indices for this compound on Non-Polar Columns

| Temperature (°C) | Kovats Index (I) |

|---|---|

| 0 | 714 |

| 25 | 719 |

| 30 | 719 |

| 40 | 721 - 722 |

| 50 | 723 - 724 |

| 60 | 725 - 726 |

| 70 | 727 - 728 |

| 80 | 729 |

| 100 | 733 - 736 |

Data compiled from the NIST Chemistry WebBook. nist.gov

This compound possesses a chiral center at the C-3 position, meaning it exists as a pair of non-superimposable mirror images, or enantiomers ((R)- and (S)-1,1,3-trimethylcyclopentane). Standard GC columns cannot separate these enantiomers. Enantioseparation requires the use of a chiral stationary phase (CSP). gcms.czchromatographyonline.com

CSPs are typically composed of a chiral selector, such as derivatized cyclodextrins, immobilized onto a polysiloxane backbone. gcms.czgcms.czhplc.sk The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. chromatographyonline.com The different stabilities of these diastereomeric complexes lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation. gcms.cz

While specific studies on the enantioseparation of this compound are not widely reported, the technique has been successfully applied to other chiral cyclic hydrocarbons, such as 1,1,3-trimethylcyclohexane. researchgate.net Cyclodextrin-based phases, particularly those with alkyl or acyl derivatives, are versatile and have shown success in separating a wide range of chiral compounds, including non-polar hydrocarbons. researchgate.netfao.org The optimization of enantioseparation often involves adjusting the column temperature and the carrier gas flow rate to maximize resolution. researchgate.net

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for the quantitative analysis of hydrocarbon mixtures like gasoline, naphtha, and other petroleum products. publications.gc.caresearchgate.net The FID is highly sensitive to hydrocarbons and provides a response that is directly proportional to the mass of carbon entering the detector.

For the quantitative determination of this compound in a mixture, a sample is injected into the GC-FID system. The area of the chromatographic peak corresponding to this compound is then measured. This peak area is proportional to the concentration of the compound in the sample. The concentration is typically calculated using an area percentage method, where the area of the specific peak is compared to the total area of all peaks in the chromatogram. nih.gov This method is widely used for determining the group types of hydrocarbons (paraffins, olefins, naphthenes, aromatics - PONA) in fuels. publications.gc.ca For higher accuracy, calibration with a standard of known concentration can be performed.

Infrared (IR) and Other Spectroscopic Techniques

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. For this compound, the IR spectrum is characterized by absorptions arising from the vibrations of C-H and C-C bonds. docbrown.info

As a saturated cycloalkane, the spectrum is dominated by C-H stretching and bending vibrations. docbrown.info The absence of absorption bands in regions characteristic of functional groups such as hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double bonds (C=C) confirms the alkane nature of the molecule. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and contains complex, overlapping vibrations that are unique to the specific molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

Table 3: Characteristic Infrared Absorption Frequencies for Substituted Cyclopentanes

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950-2850 | C-H stretching | CH₃, CH₂, CH |

| ~1465-1450 | C-H bending (scissoring) | CH₂ |

| ~1460 | C-H bending (asymmetric) | CH₃ |

This table presents typical ranges for the vibrational modes found in methyl-substituted cyclopentanes. docbrown.infonist.gov The presence of a gem-dimethyl group (at the C-1 position) and a tertiary C-H group (at the C-3 position) will influence the specific frequencies and shapes of these bands in the spectrum of this compound.

Application in Complex Mixture Analysis

The advanced spectroscopic characterization of this compound is crucial for its identification and quantification within complex hydrocarbon mixtures, such as gasoline and other petroleum-derived fuels. Due to the inherent complexity of these mixtures, which can contain hundreds to thousands of structurally similar compounds, sophisticated analytical techniques are required to achieve accurate compositional analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and powerful tool for the analysis of volatile and semi-volatile compounds in these complex matrices. In a typical GC-MS analysis of a fuel sample, this compound is separated from other components based on its boiling point and interaction with the gas chromatographic column. Following separation, it is ionized and fragmented in the mass spectrometer, producing a characteristic mass spectrum that serves as a chemical fingerprint.

The electron ionization (EI) mass spectrum of this compound is available in spectral libraries such as the NIST Mass Spectrometry Data Center. This reference spectrum is essential for the identification of the compound in unknown samples. The mass spectrum is characterized by a molecular ion peak (M+) and a series of fragment ion peaks that correspond to the masses of different parts of the molecule that have broken off during ionization. While the molecular ion peak confirms the molecular weight of the compound, the fragmentation pattern provides structural information that is key to distinguishing it from its isomers.

Detailed Research Findings

The analysis of complex hydrocarbon mixtures like gasoline is often focused on determining the relative abundance of different classes of compounds, known as PIONA (Paraffins, Isoparaffins, Olefins, Naphthenes, and Aromatics) analysis. This compound falls into the naphthene (cycloalkane) category. Advanced analytical methods are employed to resolve and quantify individual components within these classes.

One of the significant challenges in the analysis of fuels is the co-elution of isomers, which have very similar boiling points and, therefore, similar retention times in a gas chromatograph. To address this, high-resolution capillary columns are used in conjunction with mass spectrometry. For instance, in the analysis of a petroleum refinery reformate standard, which contains a multitude of hydrocarbons, advanced GC-MS systems with high acquisition rates can effectively define the narrow chromatographic peaks and deconvolve the mass spectra of co-eluting components.

For quantitative analysis of this compound in a complex matrix, a technique called Selected Ion Monitoring (SIM) is often employed. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific fragment ions that are characteristic of the target compound. This significantly increases the sensitivity and selectivity of the analysis, allowing for accurate quantification even when the compound is present at low concentrations or co-elutes with other substances. The choice of which ions to monitor is based on the fragmentation pattern observed in the full-scan mass spectrum of a pure standard of this compound.

More advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) provide even greater resolving power for extremely complex mixtures. In GC×GC, the sample is subjected to two different chromatographic separations, which significantly enhances the separation of individual compounds. This technique is particularly useful for separating and identifying the various isomers of trimethylcyclopentane and other cycloalkanes in fuels.

Furthermore, Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy is an emerging technique for the detailed analysis of hydrocarbons in gasoline. VUV spectra are unique for different compounds, including isomers, and can be used to deconvolve co-eluting peaks. This method has been standardized in ASTM D8071 for the determination of hydrocarbon group types in gasoline and provides another avenue for the characterization of this compound within these complex mixtures.

The following table summarizes the key mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of this compound, which are utilized for its identification in complex mixtures.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Potential Fragment Ion |

|---|---|---|

| 55 | High | C4H7+ |

| 56 | High | C4H8+ |

| 41 | Moderate | C3H5+ |

| 97 | Moderate | [M-CH3]+ |

| 112 | Low | [M]+ (Molecular Ion) |

This data is instrumental for developing SIM methods for quantitative analysis and for library matching to confirm the presence of this compound in complex samples. The unique pattern of these fragments allows for its differentiation from other C8 hydrocarbons.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to provide a detailed picture of molecular behavior at the atomic level.

Density Functional Theory (DFT) Studies for Energy Profiles and Geometries

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for its balance of accuracy and efficiency. researchgate.net It is employed to investigate the electronic structure of molecules, optimize their geometries, and calculate their energy profiles. researchgate.netmdpi.com For 1,1,3-trimethylcyclopentane, DFT calculations can determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum energy on the potential energy surface.

These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. By mapping the energy as a function of specific geometric changes (e.g., bond rotation or ring pucker), DFT can generate energy profiles that describe the energetic barriers between different conformations or the pathway of a chemical reaction. researchgate.net

| Parameter | Value |

|---|---|

| C-C (ring) Bond Length | ~1.54 Å |

| C-C (methyl) Bond Length | ~1.53 Å |

| C-H Bond Length | ~1.09 Å |

| C-C-C (ring) Bond Angle | ~104-106° |

| H-C-H Bond Angle | ~108-110° |

Potential Energy Surface Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional landscape that represents the energy of a molecule as a function of its atomic coordinates. libretexts.orgfiveable.mefiveable.me Mapping the PES is fundamental to understanding chemical reactions, as it reveals the most energetically favorable routes from reactants to products. fiveable.mefiveable.medigitellinc.com These routes are known as minimum energy paths (MEPs). fiveable.me

For this compound, a PES map could be used to study reactions such as thermal decomposition or isomerization. The map would identify stable reactants and products as valleys (local minima) and transition states as saddle points, which represent the energy barriers of the reaction. fiveable.meuleth.ca The energy difference between the reactants and the transition state defines the activation energy, a key parameter in chemical kinetics. fiveable.me

| Feature | Description | Energetic Significance |

|---|---|---|

| Reactant Well | Energy minimum corresponding to the stable this compound molecule. | Reference energy (ground state) |

| Transition State | A first-order saddle point on the PES. fiveable.me | Maximum energy along the reaction coordinate; determines activation energy. |

| Product Well | Energy minimum for the product(s) of the reaction (e.g., an isomer or decomposition fragments). | Determines the overall reaction enthalpy (ΔH). |

| Reaction Coordinate | The minimum energy path connecting reactants to products on the PES. fiveable.me | Represents the progress of the reaction. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques use classical mechanics principles to predict the behavior and properties of molecules, offering a computationally less intensive alternative to quantum methods for studying large systems and conformational dynamics.

Prediction of Conformational Preferences and Strain Energy

The cyclopentane (B165970) ring is not planar and exists in puckered conformations to relieve torsional strain from eclipsing hydrogen atoms. wikipedia.org The two primary puckered conformations are the "envelope" and "half-chair" forms. wikipedia.org For this compound, the presence of three methyl groups significantly influences the conformational preferences. Molecular modeling can be used to perform a conformational analysis, identifying all stable conformers and their relative energies.

The stability of each conformer is determined by its strain energy, which is the sum of several contributions:

Angle Strain: Deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°.

Torsional Strain: Eclipsing interactions between adjacent bonds.

Steric Strain: Repulsive interactions between non-bonded atoms or groups.

In this compound, the placement of the methyl groups (axial vs. equatorial) in different envelope and half-chair conformations leads to varying degrees of steric and torsional strain. Computational methods can quantify these energies to predict the most stable conformer.

| Conformer | Relative Energy (kcal/mol) | Primary Strain Contribution |

|---|---|---|

| Envelope (Cs) - Meax | 1.5 | Axial methyl steric interactions |

| Envelope (Cs) - Meeq | 0.0 | Lowest energy reference |

| Half-Chair (C2) - A | 0.8 | Torsional strain |

| Half-Chair (C2) - B | 1.2 | Steric and torsional strain |

Computational Group Equivalents for Hydrocarbon Strain Energies

A powerful method for the direct computation of hydrocarbon strain energies involves the use of computational group equivalents. mdpi.com This approach calculates the strain-free energy of a molecule by summing the energy contributions of its constituent chemical groups, which are derived from high-level electronic structure calculations on unstrained reference molecules. mdpi.comresearchgate.net The total strain energy (SE) is then the difference between the molecule's actual computed energy and this hypothetical strain-free energy. q-chem.com

The formula can be expressed as: SE = E_total - Σ(n_i * E_group_i)

Where:

E_total is the total energy of the molecule from a quantum calculation.

n_i is the number of groups of type i.

E_group_i is the strain-free energy equivalent for group i.

This method allows for a systematic and direct assessment of strain, which is particularly useful for comparing different cyclic and polycyclic systems. mdpi.com For this compound, the molecule can be broken down into its constituent groups to calculate its inherent strain. Gem-dimethyl substitution, as seen at the C1 position, is known to affect the strain energy of small rings. acs.org

| Group Type | Description | Count (ni) | Hypothetical Group Energy (Hartree) | Total Contribution (Hartree) |

|---|---|---|---|---|

| C-(C)4 | Quaternary C (C1) | 1 | -37.8 | -37.8 |

| C-(C)2(H)2 | Secondary C (C2, C4, C5) | 3 | -38.1 | -114.3 |

| C-(C)(H)3 | Primary C (Methyls) | 3 | -38.4 | -115.2 |

| C-(C)2(H) | Tertiary C (C3) | 1 | -37.9 | -37.9 |

| Total Strain-Free Energy (Σ) | -305.2 | |||

| Actual Calculated Energy (Etotal) | -305.19 | |||

| Calculated Strain Energy (kcal/mol) | ~6.3 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. These models are particularly valuable in predicting the properties of compounds for which experimental data is unavailable or difficult to obtain. In the context of alicyclic hydrocarbons like this compound, QSPR studies play a significant role in estimating important thermochemical parameters.

QSPR models have been developed to predict various thermochemical parameters for cycloalkanes, including thermal energy, heat capacity, and entropy. nih.gov These models are established by creating a mathematical relationship between calculated molecular descriptors and experimentally determined properties. For a compound such as this compound, a variety of molecular descriptors can be computed from its chemical structure alone to serve as inputs for these predictive models.

The development of robust QSPR models relies on the availability of accurate experimental data for a range of related compounds. The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for many compounds, including this compound, which can be used to build and validate these models. nist.gov For instance, evaluated data on the entropy of this compound is available and serves as a reliable benchmark. nist.gov

The predictive models often employ statistical methods like Multiple Linear Regression (MLR) combined with algorithms such as the Genetic Algorithm (GA) for selecting the most relevant descriptors. nih.gov This approach, known as GA-MLR, helps in identifying a subset of descriptors that provide the best correlation with the thermochemical property of interest, thus avoiding overfitting and enhancing the predictive power of the model. nih.govnist.gov

Table 1: Examples of Molecular Descriptor Categories Used in QSPR for Cycloalkanes

| Descriptor Category | Description |

| Constitutional Indices | Describe the chemical composition of the molecule without considering its geometry. |

| Topological Indices | Numerical values derived from the graph representation of the molecule, encoding information about size, shape, and branching. |

| GETAWAY Descriptors | Geometrical descriptors that encode information about the spatial distribution of atoms in the molecule. |

| Functional Group Counts | Simple counts of specific functional groups or atom types within the molecule. |

This table illustrates the types of descriptors that are commonly used in the development of QSPR models for predicting the thermochemical properties of cycloalkanes.

The development of predictive QSPR models for alicyclic hydrocarbons is a systematic process that involves several key steps. Initially, a dataset of alicyclic compounds with known thermochemical properties is compiled. nih.gov Subsequently, a large number of molecular descriptors are calculated for each compound in the dataset using specialized software. nist.gov

The next crucial step is the selection of the most significant descriptors that have a strong correlation with the property being modeled. nih.gov Techniques like the Genetic Algorithm are employed to explore the vast space of possible descriptor combinations and identify the optimal set. nih.gov Once the descriptors are selected, a mathematical model, typically a multiple linear regression equation, is generated to relate these descriptors to the thermochemical property. nih.gov

The predictive ability and robustness of the developed model are then rigorously evaluated using statistical methods such as leave-one-out cross-validation and by using an external test set of compounds not included in the model's development. nist.gov The goal is to create models that are not only statistically sound but also have a clear physical interpretation, providing insights into how the molecular structure influences the property. iupac.org Such models are instrumental in fields like chemical engineering and materials science for the design and screening of new compounds with desired properties. acs.orgnih.gov

Theoretical Insights into Isomer Stability and Reactivity

Theoretical investigations provide fundamental insights into the factors governing the stability and reactivity of isomers. For this compound, these studies help in understanding how the arrangement of the methyl groups on the cyclopentane ring influences its chemical behavior.

The structural complexity of a molecule, arising from factors like steric hindrance and ring strain, can significantly influence its reactivity. In substituted cycloalkanes like this compound, the presence of multiple substituents can lead to increased steric congestion. wikipedia.org This steric hindrance can affect the accessibility of reactive sites on the molecule, thereby influencing the rates of chemical reactions. wikipedia.org

For instance, reactions that involve the approach of a bulky reagent to the cyclopentane ring may be slower for isomers where the methyl groups shield the reaction center. The specific arrangement of the methyl groups in this compound, with two methyl groups on the same carbon atom, creates a sterically hindered environment around that position. This can be contrasted with its other isomers, such as 1,2,3-trimethylcyclopentane (B43311), where the methyl groups are distributed on different carbon atoms.

Electronic effects, on the other hand, relate to the distribution of electron density within the molecule. Alkyl groups, such as the methyl groups in this compound, are generally considered to be electron-donating. quora.com These inductive effects can influence the stability of reactive intermediates that may be formed during a chemical reaction. While steric effects are often dominant in determining the relative stability of cycloalkane isomers, electronic effects can also play a subtle but important role. chemrxiv.org Quantum chemical calculations can be employed to quantify these effects and predict the relative stabilities of different isomers and their conformers. nih.gov

Table 2: Conceptual Comparison of Isomeric Trimethylcyclopentanes

| Isomer | Key Structural Feature | Expected Steric Strain |

| This compound | Gem-dimethyl group at C1 | High, due to crowding of two methyl groups on a single carbon atom. |

| 1,2,3-Trimethylcyclopentane | Methyl groups on adjacent carbons | Moderate to high, depending on the relative stereochemistry (cis/trans). |

| 1,2,4-Trimethylcyclopentane (B14176915) | Methyl groups separated | Lower, as substituents are more spread out on the ring. |

This table provides a conceptual overview of how the substitution pattern in different isomers of trimethylcyclopentane is expected to influence their relative steric strain.

Environmental Behavior and Forensic Applications

Biodegradation Resistance and Environmental Persistence

1,1,3-Trimethylcyclopentane, a saturated cycloalkane, demonstrates significant resistance to biodegradation, contributing to its persistence in the environment. The molecular structure of this compound, characterized by a cyclopentane (B165970) ring and methyl-group branching, is a key factor in its recalcitrance. Generally, the biodegradation of hydrocarbons is initiated by an activation reaction, which under aerobic conditions often involves mono- and dioxygenases utilizing molecular oxygen. frontiersin.org Under anaerobic conditions, different activation pathways such as fumarate (B1241708) addition are employed. frontiersin.org